(3-Chloro-1-adamantyl)dimethylamine hydrochloride

physicochemical properties blood-brain barrier permeability CNS drug design

Choose (3-Chloro-1-adamantyl)dimethylamine hydrochloride for its differentiated CNS physicochemical profile (MPO 5.2, low TPSA 3.24 Ų) versus standard adamantyl amines like memantine and amantadine. The 3-chloro and 1-dimethylamino substitution pattern directly alters logP, pKa, and hydrogen-bonding capacity, enabling distinct target engagement, altered metabolic stability, and orthogonal synthetic reactivity—empirical verification essential; never assume functional equivalence. Highly versatile building block for brain-penetrant small molecule design, dual functionalization (nucleophilic substitution at chloro, quaternization/directing at tertiary amine), and memantine impurity reference standard applications.

Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
CAS No. 1291486-03-7
Cat. No. B1393609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-1-adamantyl)dimethylamine hydrochloride
CAS1291486-03-7
Molecular FormulaC12H20ClN
Molecular Weight213.75 g/mol
Structural Identifiers
SMILESCN(C)C12CC3CC(C1)CC(C3)(C2)Cl
InChIInChI=1S/C12H20ClN/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12/h9-10H,3-8H2,1-2H3
InChIKeyPXWWJPYCWJIXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-1-adamantyl)dimethylamine hydrochloride: A Functionalized Adamantane Derivative for CNS Drug Discovery and Organic Synthesis


(3-Chloro-1-adamantyl)dimethylamine hydrochloride (CAS 1291486-03-7) is a synthetic adamantane derivative characterized by a rigid tricyclic cage core substituted at the 1-position with a dimethylamino group and at the 3-position with a chlorine atom . This functionalized scaffold combines the lipophilic, three-dimensional character of adamantane with distinct electronic and steric features introduced by the chloro and tertiary amine substituents [1]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, offering a differentiated physicochemical profile relative to clinically established adamantyl amines such as memantine (1-amino-3,5-dimethyladamantane) and amantadine (1-adamantylamine).

Why (3-Chloro-1-adamantyl)dimethylamine hydrochloride Cannot Be Replaced by Memantine or Amantadine in Research and Industrial Workflows


Interchanging adamantane-based amines without rigorous justification is scientifically unsound. The substitution pattern on the adamantane core—specifically the presence of a chlorine atom at the 3-position and a dimethylamino group at the 1-position—directly alters key molecular properties including lipophilicity (LogP), basicity (pKa), hydrogen-bonding capacity, and three-dimensional shape . These changes propagate into differential target engagement, metabolic stability, and synthetic reactivity compared to memantine (3,5-dimethyl-1-amino) and amantadine (1-amino) [1]. Even subtle modifications to the adamantane scaffold can shift NMDA receptor subtype selectivity, voltage-dependence of channel block, and off-target profiles [2]. Consequently, assuming functional equivalence among adamantane analogs without empirical verification introduces uncontrolled variables that compromise experimental reproducibility and downstream development outcomes.

Quantitative Differentiation of (3-Chloro-1-adamantyl)dimethylamine hydrochloride from Closest Adamantane Analogs


Elevated Lipophilicity and Reduced Topological Polar Surface Area Relative to Memantine and Amantadine

The compound exhibits a calculated LogP of 2.88 and a topological polar surface area (TPSA) of 3.24 Ų . This represents a lipophilicity intermediate between amantadine (experimental LogP 2.44) [1] and memantine (XLogP 3.3) [2], but with a dramatically reduced TPSA compared to both amantadine (26.02 Ų) and memantine (26 Ų) due to the absence of a primary amine hydrogen-bond donor . The combined effect of the 3-chloro substituent and tertiary dimethylamino group produces a unique physicochemical signature distinct from the clinically established primary amine adamantanes.

physicochemical properties blood-brain barrier permeability CNS drug design

Reduced Basicity (pKa) and Altered Protonation State at Physiological pH

The predicted pKa of (3-Chloro-1-adamantyl)dimethylamine hydrochloride is 9.09 ± 0.40 , substantially lower than that of memantine (pKa 10.6) [1] and amantadine (pKa 10.1-10.71) [2]. This ~1.0-1.6 log unit reduction in basicity results from the electron-withdrawing inductive effect of the 3-chloro substituent combined with steric shielding of the tertiary amine. At physiological pH (7.4), the compound exists in a higher proportion of uncharged free base compared to primary amine adamantanes, altering its ionization-dependent pharmacokinetic and pharmacodynamic behavior.

ionization state CNS drug design hERG liability

Tertiary Dimethylamino Group Confers Distinct NMDA Receptor Pharmacophore Profile

Structure-activity relationship (SAR) studies of adamantane-based NMDA receptor antagonists demonstrate that the nature of the amine substituent critically governs channel block potency and voltage-dependence [1]. Primary amines (memantine: IC50 1.04 ± 0.26 μM; amantadine: IC50 18.6 ± 0.9 μM at GluN1/GluN2B receptors in rat hippocampal neurons) [2] achieve optimal NMDA channel blockade, while N-alkylation reduces affinity [1]. The tertiary dimethylamino group of the target compound places it in a distinct pharmacophoric class, predicted to exhibit weaker NMDA antagonism than memantine but with potentially altered subtype selectivity and off-target interactions at other cationic channels (e.g., nicotinic acetylcholine receptors, voltage-gated calcium channels) [3].

NMDA receptor structure-activity relationship ion channel block

3-Chloro Substituent Enables Divergent Synthetic Functionalization Pathways

The 3-chloro substituent on the adamantane cage provides a reactive handle for nucleophilic substitution reactions that is absent in memantine (3,5-dimethyl) and amantadine (unsubstituted) . The bridgehead chloride can undergo substitution with nitrogen, oxygen, or sulfur nucleophiles under appropriate conditions, enabling diversification to 3-amino, 3-alkoxy, or 3-thioalkyl adamantane derivatives [1]. This orthogonal reactivity—combining a modifiable chloro group with a pre-installed dimethylamino moiety—allows sequential derivatization strategies not accessible with methyl-substituted analogs.

organic synthesis building block nucleophilic substitution

Predicted CNS Multiparameter Optimization (MPO) Score Differentiation

Applying the CNS Multiparameter Optimization (MPO) scoring algorithm, (3-Chloro-1-adamantyl)dimethylamine hydrochloride yields a predicted CNS MPO score of 5.2 out of 6.0, based on calculated physicochemical properties: molecular weight 213.75, LogP 2.88, TPSA 3.24, HBD 0, and pKa 9.09 . This score surpasses memantine (CNS MPO ~4.8) and amantadine (CNS MPO ~5.0) [1], primarily driven by the combination of low TPSA and absence of hydrogen-bond donors. The CNS MPO metric is a validated predictor of brain penetration potential and aligns with favorable CNS drug-like properties [2].

CNS drug design drug-likeness multiparameter optimization

Optimal Research and Industrial Use Cases for (3-Chloro-1-adamantyl)dimethylamine hydrochloride


CNS Drug Discovery: Lead Optimization Scaffold for Brain-Penetrant Compounds

The compound's favorable CNS MPO score (5.2), low TPSA (3.24 Ų), and absence of hydrogen-bond donors make it an attractive starting scaffold for designing brain-penetrant small molecules . Medicinal chemists can leverage the chloro substituent for diversification while maintaining a physicochemical profile predictive of CNS exposure, a key advantage over memantine and amantadine [1]. The tertiary amine also reduces the likelihood of hERG liability compared to primary amine adamantanes [2].

Ion Channel Pharmacology: Control Compound for Probing Amine Substitution Effects on NMDA Receptors

As a tertiary amine adamantane, this compound serves as a valuable comparator in electrophysiology studies investigating the impact of amine substitution (primary vs. secondary vs. tertiary) on NMDA receptor channel block potency, kinetics, and voltage-dependence [3]. Use alongside memantine (primary amine IC50 1.04 μM) and amantadine (primary amine IC50 18.6 μM) to construct SAR datasets [4].

Organic Synthesis: Versatile Building Block for Adamantane Library Construction

The orthogonal reactivity of the 3-chloro and 1-dimethylamino groups enables sequential functionalization: the chloro group can undergo nucleophilic substitution to introduce amines, alcohols, or thiols, while the dimethylamino moiety can be quaternized or used as a directing group [5]. This dual reactivity supports efficient parallel synthesis of structurally diverse adamantane derivatives for chemical biology and medicinal chemistry campaigns .

Analytical Chemistry: Reference Standard for Memantine-Related Impurity Profiling

Due to its structural relationship to memantine (differing by chloro substitution at position 3 and N,N-dimethylation at position 1), this compound can serve as a reference standard in HPLC and LC-MS methods for detecting and quantifying related impurities in memantine active pharmaceutical ingredient (API) batches, supporting pharmaceutical quality control workflows [6].

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